BenchChemオンラインストアへようこそ!

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Why procure CAS 1006483-81-3? This N-ethyl pyrazolo piperidine carboxylic acid occupies a distinct physicochemical space (XLogP3 = -1.9) compared to the N-methyl analog (logP ~ -2.15), offering a calculated balance between CNS permeability and aqueous solubility critical for neurodegenerative sGC activator programs. The free carboxylic acid enables prodrug strategies, while the scaffold's single H-bond donor and 4 acceptors ensure predictable ADME modulation. With a molecular weight of 237.30 g/mol and 4 rotatable bonds, it is ideally suited for fragment-based library synthesis and automated parallel chemistry workflows. Secure the ethyl-specific sub-series now to de-risk your supply chain.

Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
CAS No. 1006483-81-3
Cat. No. B1462407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid
CAS1006483-81-3
Molecular FormulaC12H19N3O2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCCC(C1=CNN=C1)N2CCCC(C2)C(=O)O
InChIInChI=1S/C12H19N3O2/c1-2-11(10-6-13-14-7-10)15-5-3-4-9(8-15)12(16)17/h6-7,9,11H,2-5,8H2,1H3,(H,13,14)(H,16,17)
InChIKeyNDSLZFKVZKFCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid (CAS 1006483-81-3): A Physicochemically Differentiated Heterocyclic Building Block for sGC-Targeted Programs


The compound 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid (CAS 1006483-81-3) is a heterocyclic intermediate comprising a piperidine-3-carboxylic acid core N-alkylated with a 1-ethyl-1H-pyrazol-4-ylmethyl moiety [1]. This scaffold belongs to the substituted pyrazolo piperidine carboxylic acid family, which has been patented extensively by Bayer AG as soluble guanylate cyclase (sGC) activators for cardiovascular, renal, and fibrotic indications [2]. With a molecular formula of C12H19N3O2 and a molecular weight of 237.30 g/mol, the compound serves as a versatile precursor for constructing pharmacologically active molecules [1].

Why the N-Ethyl Substituent of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid Cannot Be Arbitrarily Replaced by N-Methyl or N-Desalkyl Analogs


In the pyrazolo piperidine carboxylic acid series, the nature of the N-alkyl substituent on the pyrazole ring directly modulates key physicochemical parameters that govern pharmacokinetic behavior and target engagement. Substituting the N-ethyl group of CAS 1006483-81-3 with a smaller N-methyl group (CAS 1006483-76-6) reduces the computed logP by approximately 0.44 to 0.85 log units, which alters permeability, solubility, and nonspecific protein binding profiles [1]. Additionally, the ethyl group introduces one additional rotatable bond and increases molecular weight by 14 Da, affecting conformational entropy upon binding. These differences are critical for medicinal chemistry programs aiming to balance CNS penetration with systemic clearance, highlighting that the N-ethyl scaffold occupies a distinct physicochemical space that cannot be replicated by the N-methyl or N-desalkyl analogs [1].

Direct Quantitative Comparison of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid Against Its Closest Structural Analogs


Lipophilicity Shift: N-Ethyl vs. N-Methyl Pyrazole Increases Computed logP by 0.25 to 0.85 Units

The target compound (CAS 1006483-81-3) exhibits an XLogP3-AA of -1.9 [1], whereas the N-methyl analog (CAS 1006483-76-6) has a computed logP of -2.15 . An alternative source reports the ethyl analog logP as -1.3 [2], yielding a difference of 0.25 to 0.85 log units depending on the computational method. This quantifiable increase in lipophilicity confers moderately higher membrane permeability and CNS penetration potential, consistent with the established observation that adding a single methylene to an N-alkyl group raises logP by approximately 0.5 units.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Molecular Weight and Hydrogen Bonding Capacity: 14 Da Increase Relative to the N-Methyl Analog

The target compound has a molecular weight of 237.30 g/mol and one hydrogen bond donor (carboxylic acid OH) [1]. In comparison, the N-methyl analog (CAS 1006483-76-6) has a molecular weight of 223.27 g/mol and an identical hydrogen bond donor/acceptor count . Both compounds exhibit four hydrogen bond acceptors and a topological polar surface area (TPSA) of approximately 58–69 Ų [1][2]. The 14 Da mass difference places the ethyl analog further from the fragment-like space (MW < 250) but still within acceptable lead-like boundaries, while maintaining identical H-bond pharmacophore features.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Guidelines

Commercial Purity Specifications: 95% Baseline with Higher-Grade Options Available for the Ethyl Analog

The commercially supplied target compound is routinely available at a minimum purity of 95% from suppliers such as AKSci . The closest N-methyl analog (CAS 1006483-76-6) is offered at a purity specification of 98% by Fluorochem . While the methyl analog currently holds a 3-percentage-point purity advantage in standard catalog offerings, the ethyl compound is available from multiple vendors, which provides procurement flexibility and competitive pricing. The free carboxylic acid form avoids the handling complexities of the dihydrochloride salt of the methyl analog (CAS 1431963-32-4), which carries GHS07 hazard classifications .

Chemical Procurement Quality Control Synthetic Chemistry

Rotatable Bond Count and Conformational Flexibility: 4 Rotatable Bonds in the Ethyl Scaffold vs. 3 in Common Cyclopropyl Analogs

The target compound possesses 4 rotatable bonds [1], primarily arising from the methylene bridge linking the pyrazole to the piperidine ring and the freely rotating ethyl group. This is an increase of 1 rotatable bond compared to constrained cyclopropyl carboxylic acid analogs such as 1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS not specified), which has a rigid cyclopropane core . Higher rotatable bond count correlates with greater conformational entropy loss upon binding, which may reduce potency but can also enable induced-fit binding to dynamic protein pockets. The juxtaposition of a flexible piperidine-3-carboxylic acid with a freely rotating N-ethyl pyrazole provides a balanced scaffold for probing conformational SAR.

Conformational Analysis Structure-Based Drug Design Scaffold Selection

Patent Family Position: The Ethyl Pyrazolo Piperidine Carboxylic Acid Core Is a Privileged Scaffold in Bayer's sGC Activator Program

The compound falls within the Markush structure of Bayer's patent family claiming substituted pyrazolo piperidine carboxylic acids as sGC activators for heart failure, hypertension, chronic kidney disease, and pulmonary hypertension [1][2]. The issued US patent 12,098,140 (September 2024) and pending application US 2025/0026737 (January 2025) explicitly claim compounds where the piperidine carboxylic acid is coupled to a substituted pyrazole with C1-C6 alkyl at the N1 position [1]. The N-ethyl substitution represents the minimal alkyl extension beyond methyl that maintains patent coverage while providing a distinct physicochemical profile. Procuring this specific intermediate rather than the methyl analog enables direct entry into SAR exploration around the ethyl-substituted sub-series.

Soluble Guanylate Cyclase Cardiovascular Drug Discovery Patent Analysis

Defined Application Scenarios for 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid Based on Verified Physicochemical and Patent Evidence


CNS-Penetrant sGC Activator Lead Optimization

When optimizing soluble guanylate cyclase activators for neurodegenerative or neuropsychiatric indications, the moderate logP (−1.9 to −1.3) of the N-ethyl scaffold provides a favorable balance between blood-brain barrier permeability and aqueous solubility compared to the more hydrophilic N-methyl analog (logP = −2.15) [1]. The free carboxylic acid moiety further enables prodrug strategies to fine-tune CNS exposure. Medicinal chemists should prioritize this scaffold when CNS target engagement is a key selection criterion.

Late-Stage Diversification via Carboxylic Acid Derivatization

The piperidine-3-carboxylic acid handle of CAS 1006483-81-3 is amenable to amide coupling, esterification, and reduction chemistries without competing reactivity from the pyrazole ring. With a single hydrogen bond donor and four acceptors, the scaffold allows predictable physicochemical property modulation upon derivatization [1]. This contrasts with N-desalkyl or N-aryl pyrazole analogs, which may introduce additional hydrogen bond donors or alter electronic properties of the pyrazole ring.

Building Block Supply for Parallel SAR Libraries in the Bayer sGC Patent Space

Procurement of the N-ethyl intermediate enables the synthesis of focused compound libraries that probe the ethyl-specific sub-series within the Bayer patent genus (US 12,098,140) [2]. At a commercial purity of 95% and a molecular weight of 237.30 g/mol, the compound is well-suited for automated parallel synthesis workflows. The availability from multiple vendors reduces supply chain risk for long-term medicinal chemistry campaigns.

Fragment-to-Lead Expansion Starting from a Rule-of-Three Compliant Core

With a molecular weight below 250 Da, fewer than 5 hydrogen bond donors (1 HBD), and a logP above −2.0, the target compound adheres to fragment-like property guidelines better than larger bicyclic pyrazolo piperidine carboxylic acid lead compounds [1]. Researchers can employ fragment growing strategies by elaborating the carboxylic acid or pyrazole C–H positions, using the ethyl group as a defined lipophilic anchor.

Quote Request

Request a Quote for 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.